molecular formula C12H16N6O B3840417 3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

Cat. No.: B3840417
M. Wt: 260.30 g/mol
InChI Key: OKMYKDBQGJODGO-RIYZIHGNSA-N
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Description

3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has shown promise due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine typically involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. For example, the reaction between 3-amino-1,2,4-triazole and 2-propoxybenzaldehyde can be catalyzed by an acid or base to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is unique due to its specific substitution pattern and the presence of the propoxyphenyl group

Properties

IUPAC Name

3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-2-7-19-11-6-4-3-5-10(11)8-14-16-12-17-15-9-18(12)13/h3-6,8-9H,2,7,13H2,1H3,(H,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMYKDBQGJODGO-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Reactant of Route 2
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Reactant of Route 3
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Reactant of Route 4
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Reactant of Route 5
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Reactant of Route 6
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

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